beta-Peltatin
beta-Peltatin
Beta-peltatin is an organic heterotetracyclic compound that is alpha-peltatin in which the phenolic hydroxy group of the 4-hydroxy-3,5-dimethoxyphenyl substitutent had been converted into the corresponding methyl ether. It has a role as an antineoplastic agent and a plant metabolite. It is a furonaphthodioxole, a lignan, a member of phenols, a gamma-lactone and an organic heterotetracyclic compound. It is functionally related to an alpha-peltatin.
beta-Peltatin is a natural product found in Thujopsis dolabrata, Calocedrus decurrens, and other organisms with data available.
beta-Peltatin is a natural product found in Thujopsis dolabrata, Calocedrus decurrens, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
518-29-6
VCID:
VC21111901
InChI:
InChI=1S/C22H22O8/c1-25-14-5-10(6-15(26-2)20(14)27-3)17-12-7-16-21(30-9-29-16)19(23)13(12)4-11-8-28-22(24)18(11)17/h5-7,11,17-18,23H,4,8-9H2,1-3H3/t11-,17+,18-/m0/s1
SMILES:
COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=C(C5=C(C=C24)OCO5)O)COC3=O
Molecular Formula:
C22H22O8
Molecular Weight:
414.4 g/mol
beta-Peltatin
CAS No.: 518-29-6
Cat. No.: VC21111901
Molecular Formula: C22H22O8
Molecular Weight: 414.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Beta-peltatin is an organic heterotetracyclic compound that is alpha-peltatin in which the phenolic hydroxy group of the 4-hydroxy-3,5-dimethoxyphenyl substitutent had been converted into the corresponding methyl ether. It has a role as an antineoplastic agent and a plant metabolite. It is a furonaphthodioxole, a lignan, a member of phenols, a gamma-lactone and an organic heterotetracyclic compound. It is functionally related to an alpha-peltatin. beta-Peltatin is a natural product found in Thujopsis dolabrata, Calocedrus decurrens, and other organisms with data available. |
|---|---|
| CAS No. | 518-29-6 |
| Molecular Formula | C22H22O8 |
| Molecular Weight | 414.4 g/mol |
| IUPAC Name | (5aR,8aR,9R)-4-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
| Standard InChI | InChI=1S/C22H22O8/c1-25-14-5-10(6-15(26-2)20(14)27-3)17-12-7-16-21(30-9-29-16)19(23)13(12)4-11-8-28-22(24)18(11)17/h5-7,11,17-18,23H,4,8-9H2,1-3H3/t11-,17+,18-/m0/s1 |
| Standard InChI Key | HLBPOYVRLSXWJJ-PDSMFRHLSA-N |
| Isomeric SMILES | COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](CC4=C(C5=C(C=C24)OCO5)O)COC3=O |
| SMILES | COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=C(C5=C(C=C24)OCO5)O)COC3=O |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=C(C5=C(C=C24)OCO5)O)COC3=O |
| Melting Point | 234.0 °C |
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